molecular formula C9H7ClO2 B1396914 2-Chloro-4-ethenylbenzoic acid CAS No. 1266121-77-0

2-Chloro-4-ethenylbenzoic acid

Cat. No.: B1396914
CAS No.: 1266121-77-0
M. Wt: 182.6 g/mol
InChI Key: UOSAMDSDDJQPHU-UHFFFAOYSA-N
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Description

2-Chloro-4-ethenylbenzoic acid is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.6 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-chloro-4-ethenylbenzoic acid, and how are intermediates validated?

A multistep synthesis typically involves functionalization of the benzoic acid core. For example, chlorination at the 2-position can be achieved via electrophilic substitution, while the ethenyl group at the 4-position may be introduced through Heck coupling or Wittig reactions. Critical intermediates (e.g., 2-chloro-4-sulfobenzoic acid derivatives) are validated using nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm regiochemistry. Mass spectrometry (MS) ensures molecular weight accuracy . Thionyl chloride (SOCl₂) is often used for carboxyl activation, with dimethylformamide (DMF) as a catalyst .

Q. Which analytical techniques are essential for characterizing this compound?

X-ray crystallography is the gold standard for resolving molecular geometry and intramolecular interactions (e.g., hydrogen bonding). For non-crystalline samples, Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and ethenyl (C=C stretch ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula, while ¹H/¹³C NMR deciphers substituent positions and electronic environments .

Q. How does solubility impact experimental design for this compound?

The carboxylic acid group confers moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility tests under varying pH conditions (e.g., using NaOH to deprotonate the -COOH group) are critical for reaction optimization. Differential scanning calorimetry (DSC) can assess thermal stability during solvent selection .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. SHELXL refinement (via the SHELX suite) allows for the incorporation of restraints and constraints to model disorder. Hydrogen-bonding networks, validated using O–H···O interactions (e.g., S(6) ring motifs), improve accuracy. R-factor convergence (<5%) and residual electron density maps (<1 eÅ⁻³) are key quality metrics .

Q. What mechanistic insights exist for radical-mediated reactions involving this compound?

The compound’s reactivity with hydroxyl radicals (·OH) or hydrated electrons (eₐq⁻) can be studied via pulse radiolysis. Rate constants (k) for H-atom abstraction from the ethenyl group or decarboxylation are quantified using competitive kinetics. For example, competition with reference compounds (e.g., benzene derivatives) helps establish relative reactivity .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

The electron-withdrawing chloro group directs electrophilic attacks to the para position relative to the ethenyl moiety. Steric hindrance from the ethenyl group can be mitigated using bulky catalysts (e.g., Pd(PPh₃)₄ in cross-coupling reactions). Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict reactive sites, validated experimentally via substituent-specific probes .

Q. What strategies address discrepancies in spectroscopic data between synthetic batches?

Batch-to-batch variations in NMR/IR spectra may stem from residual solvents or byproducts. High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) identifies impurities. Standardizing quenching conditions (e.g., pH adjustment to precipitate byproducts) and optimizing column chromatography (e.g., silica gel, gradient elution) improve reproducibility .

Q. Methodological Notes

  • Crystallography : Use SHELXL for refinement and PLATON for symmetry checks .
  • Kinetics : Reference Buxton et al. (1988) for radical reaction rate constants .
  • Synthesis : Validate intermediates with tandem MS/MS fragmentation patterns .

Properties

CAS No.

1266121-77-0

Molecular Formula

C9H7ClO2

Molecular Weight

182.6 g/mol

IUPAC Name

2-chloro-4-ethenylbenzoic acid

InChI

InChI=1S/C9H7ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2,(H,11,12)

InChI Key

UOSAMDSDDJQPHU-UHFFFAOYSA-N

SMILES

C=CC1=CC(=C(C=C1)C(=O)O)Cl

Canonical SMILES

C=CC1=CC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To solution of 2-chloro-4-vinyl-benzoic acid methyl ester (50 mg, 0.26 mmol) in THF (2 ml) was added 2M NaOH (1 ml). The solution was heated to 70° C. for 1 hour. The reaction was cooled back to room temperature and brought to a pH of ˜3 with 1M HCl. The aqueous solution was extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated down under reduced pressure to give 2-chloro-4-vinyl benzoic acid as a white solid. Amount obtained: 40.3 mg (86%). LCMS (M/Z): 183 (M+H); 1H NMR (Chloroform-d) δ: 5.47 (d, J=10.9 Hz, 1 H) 5.93 (s, 1 H) 6.70 (dd, J=17.6, 10.9 Hz, 1 H) 7.38 (dd, J=8.2, 1.8 Hz, 1 H) 7.52 (s, 1 H) 8.02 (d, J=8.0 Hz, 1 H).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-chlorobenzoic acid methyl ester (500 mg, 2 mmol) in THF (15 mL) was added tributyl(vinyl)tin (620 μl, 2.1 mmol) and PdCl2(dppf)-2-DCM (165 mg, 0.2 mmol). The solution was heated to 60° C. for 12 hours. The crude reaction mixture was then concentrated down and taken up in 20 mL EtOAc and 100 mL concentrated KF solution. The reaction stirred at room temperature for 3 hours, filtered through a pad of celite and concentrated down. The residual oil was subjected to flash chromatography (Isco Companion, 40 g SiO2 cartridge, solid loaded SiO2, neat heptanes to EtOAc gradient) to give 2-chloro-4-vinylbenzoic acid as a yellow oil. Amount obtained: 235 mg (60%). LCMS (M/Z): 197 (M+H). 1H NMR (Chloroform-d) δ: 3.93 (s, 3 H) 5.42 (d, J=10.9 Hz, 1 H) 5.86 (d, J=17.6 Hz, 1 H) 6.66 (dd, J=17.6, 10.7 Hz, 1 H) 7.28-7.35 (m, 1 H) 7.43-7.50 (m, 1 H) 7.82 (d, J=8.0 Hz, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
620 μL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-2-DCM
Quantity
165 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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